N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthalene ring substituted with a sulfonamide group and a 2,3-dimethoxy-2-methylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the 2,3-dimethoxy-2-methylpropyl group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfonating agents under controlled conditions. The subsequent steps involve purification and isolation of the desired product through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxynaphthalene: Similar structure but lacks the sulfonamide group.
Naphthalene-1-sulfonamide: Similar structure but lacks the 2,3-dimethoxy-2-methylpropyl side chain.
Uniqueness
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the 2,3-dimethoxy-2-methylpropyl side chain, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-16(21-3,12-20-2)11-17-22(18,19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,17H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPMLKZMXAPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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